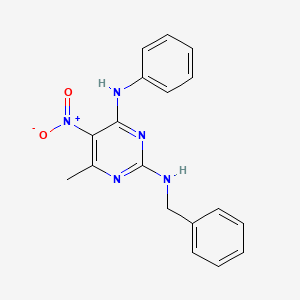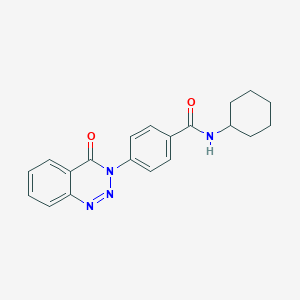![molecular formula C16H14N2OS B6524191 2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one CAS No. 899989-46-9](/img/structure/B6524191.png)
2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
Synthesis Analysis
There are several methods for the synthesis of thiophene derivatives. For example, the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom . The molecular mass of thiophene is 84.14 g/mol .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, they can be involved in condensation reactions, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Physical And Chemical Properties Analysis
Thiophene has a density of 1.051 g/ml and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
2-MMP-6-TDP has been studied for its potential applications in medicinal chemistry, medicinal biology, pharmacology, and drug discovery. In medicinal chemistry, it has been studied for its ability to form strong complexes with metal ions. In medicinal biology, it has been studied for its ability to inhibit the growth of various cancer cell lines. In pharmacology, it has been studied for its ability to act as an agonist of the G-protein-coupled receptor GPR120, which is involved in the regulation of glucose metabolism. In drug discovery, it has been studied for its ability to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Mécanisme D'action
The exact mechanism of action of 2-MMP-6-TDP is not yet fully understood. However, it is believed to act by forming strong complexes with metal ions, which can then bind to and inhibit the activity of various enzymes, such as COX-2. Additionally, it is believed to act as an agonist of GPR120, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects
2-MMP-6-TDP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, as well as the activity of various enzymes, including COX-2. Additionally, in vivo studies have demonstrated that it can reduce inflammation and improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
2-MMP-6-TDP has several advantages and limitations for laboratory experiments. One advantage is that it can be synthesized relatively easily and quickly. Additionally, it can be used to study a variety of biochemical and physiological processes, such as the inhibition of cancer cell growth and the regulation of glucose metabolism. However, one limitation is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of laboratory experiments.
Orientations Futures
There are several potential future directions for research on 2-MMP-6-TDP. One potential direction is to further investigate its mechanism of action. Additionally, further research could be done to explore its potential applications in drug discovery, as well as its potential use as a therapeutic agent for various diseases. Furthermore, further research could be done to explore its potential interactions with other compounds, as well as its potential toxicity and side effects. Finally, further research could be done to explore its potential use in combination with other compounds, as well as its potential synergistic effects.
Méthodes De Synthèse
2-MMP-6-TDP can be synthesized by a multi-step process. The synthesis begins with the reaction of 2-methyl-2-phenylpropionic acid and thiophene-2-carboxylic acid, which are reacted with a base and a catalyst. The resulting intermediate is then reacted with hydrazine hydrate to form 2-MMP-6-TDP.
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-thiophen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-5-2-3-6-13(12)11-18-16(19)9-8-14(17-18)15-7-4-10-20-15/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESOPRNSIEGBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6524109.png)
![4-({[4-(4-benzylpiperidine-1-carbonyl)phenyl]methyl}amino)-1,2-dihydroquinazoline-2-thione](/img/structure/B6524110.png)

![6-(furan-2-yl)-2-[(4-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524124.png)

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524139.png)
![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)


![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B6524199.png)


![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)
